molecular formula C13H13N3O2 B1270510 3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid CAS No. 436088-89-0

3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid

Cat. No.: B1270510
CAS No.: 436088-89-0
M. Wt: 243.26 g/mol
InChI Key: MHWWFBSFFVDUPF-UHFFFAOYSA-N
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Description

3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid is an organic compound with the molecular formula C13H13N3O2 It is characterized by the presence of an amino group, a pyridin-3-ylmethyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzoic acid and pyridine-3-methanol.

    Reduction: The nitro group of 3-nitrobenzoic acid is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.

    Coupling Reaction: The resulting 3-amino-benzoic acid is then coupled with pyridine-3-methanol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Iron powder, sodium borohydride.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-carbonyldiimidazole (CDI).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of amides, alkylated derivatives, and other substituted products.

Scientific Research Applications

3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It may be used in studies involving enzyme inhibition, receptor binding, or other biological interactions.

Mechanism of Action

The mechanism of action of 3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The pyridin-3-ylmethyl group can interact with active sites or binding pockets, while the amino and benzoic acid groups can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid
  • 3-Amino-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid
  • 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid

Uniqueness

3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its binding affinity and specificity towards certain targets. This positional isomerism can result in different biological activities and chemical reactivities compared to its analogs.

Properties

IUPAC Name

3-amino-4-(pyridin-3-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-11-6-10(13(17)18)3-4-12(11)16-8-9-2-1-5-15-7-9/h1-7,16H,8,14H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWWFBSFFVDUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355609
Record name 3-Amino-4-{[(pyridin-3-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-89-0
Record name 3-Amino-4-{[(pyridin-3-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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